4-Bromo-2-hydrazinylpyridine dihydrochloride
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Overview
Description
4-Bromo-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H7BrN4·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as an intermediate in the preparation of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydrazinylpyridine dihydrochloride typically involves the bromination of 2-hydrazinylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-Bromo-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
- 2-Bromo-4-hydrazinylpyridine
- 4-Chloro-2-hydrazinylpyridine
- 4-Fluoro-2-hydrazinylpyridine
Comparison: 4-Bromo-2-hydrazinylpyridine dihydrochloride is unique due to its specific bromine substitution at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine substitutions .
Properties
Molecular Formula |
C5H8BrCl2N3 |
---|---|
Molecular Weight |
260.94 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChI Key |
USSGXOUKMCGSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)NN.Cl.Cl |
Origin of Product |
United States |
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